molecular formula C14H12Cl3NO3S B2626225 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide CAS No. 2361754-62-1

3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B2626225
CAS No.: 2361754-62-1
M. Wt: 380.66
InChI Key: QJUWHZTXFSPDJG-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its multiple chlorine substitutions and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, including chlorination, sulfonation, and amide formation. The process begins with the chlorination of a suitable aromatic precursor, followed by the introduction of a sulfonamide group under controlled conditions. The final step involves the methoxylation of the aromatic ring to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The chlorine and methoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide
  • 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide

Uniqueness

The presence of both chlorine and methoxy groups, along with the sulfonamide moiety, distinguishes this compound from other similar compounds

Properties

IUPAC Name

3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO3S/c1-8-9(15)4-3-5-11(8)18-22(19,20)12-7-6-10(16)13(17)14(12)21-2/h3-7,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUWHZTXFSPDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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